molecular formula C26H28N2O6S B2969924 3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921797-92-4

3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2969924
CAS No.: 921797-92-4
M. Wt: 496.58
InChI Key: FBJHZZIKTVXFHM-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a structurally complex small molecule featuring a benzamide core substituted with triethoxy groups and a thiazole ring linked to a 7-ethoxybenzofuran moiety. This compound belongs to a broader class of thiazole-benzamide hybrids, which are extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties .

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-5-30-19-11-9-10-16-12-20(34-23(16)19)18-15-35-26(27-18)28-25(29)17-13-21(31-6-2)24(33-8-4)22(14-17)32-7-3/h9-15H,5-8H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJHZZIKTVXFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4,5-triethoxybenzoic acid and 7-ethoxy-1-benzofuran-2-amine. These intermediates undergo condensation reactions with thiazole derivatives under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the thiazole ring.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with aldehyde or carboxylic acid groups, reduced benzofuran derivatives, and various substituted thiazole compounds.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ethoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents on Benzamide Thiazole-Linked Moiety Key Features Reference
Target Compound 3,4,5-Triethoxy 7-Ethoxybenzofuran High lipophilicity due to ethoxy groups
3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 3,4,5-Trimethoxy 4-Methylphenyl Reduced lipophilicity vs. ethoxy; potential solubility advantages
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 4-Fluoro 7-Ethoxybenzofuran Electron-withdrawing fluorine may alter binding interactions
4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Sulfonamide group 7-Ethoxybenzofuran Sulfonamide introduces hydrogen-bonding capacity
  • Ethoxy vs.
  • Benzofuran vs. Phenyl/Thiadiazole : The 7-ethoxybenzofuran moiety () distinguishes the target from simpler phenyl-substituted thiazoles () or thiadiazole hybrids (), likely influencing target specificity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The triethoxy and benzofuran groups increase logP compared to analogs like the 4-fluoro derivative () or sulfonamide-containing compounds ().
  • Solubility : Methoxy analogs () may exhibit better aqueous solubility, whereas the target compound’s ethoxy groups could necessitate formulation optimization.

Biological Activity

3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of benzamide, thiazole, and benzofuran, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O6SC_{24}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 475.6 g/mol. The structural components include:

  • Benzamide : A common scaffold in drug development known for its diverse biological activities.
  • Thiazole : A five-membered heterocyclic compound that often exhibits antimicrobial and anticancer properties.
  • Benzofuran : A fused ring structure that has been associated with neuroprotective effects and other therapeutic benefits.

Anticancer Properties

Recent studies have indicated that compounds similar to 3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives containing thiazole and benzofuran motifs can inhibit the proliferation of human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
  • The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

Compounds with similar structural characteristics have demonstrated promising antimicrobial activity. For example:

  • Benzamide derivatives have shown efficacy against pathogenic bacteria and fungi. The presence of the thiazole ring may enhance this activity by disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzamide derivatives has been documented in several studies. These compounds can modulate inflammatory mediators such as cytokines and chemokines.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of thiazole-benzamide derivatives on various cancer cell lines. The results indicated that certain substitutions on the benzamide moiety significantly increased cytotoxicity against MCF-7 cells. The most potent derivative showed an IC50 value lower than 10 µM, indicating strong anticancer activity .

Case Study 2: Antimicrobial Screening

In another investigation, a library of benzamide derivatives was screened for antimicrobial activity against common bacterial strains such as E. coli and Staphylococcus aureus. Compounds with ethoxy substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50/Minimum Inhibitory Concentration (MIC)Reference
Compound ABenzamideAnticancer<10 µM (MCF-7)
Compound BThiazoleAntimicrobial5 µg/mL (E. coli)
Compound CBenzofuranAnti-inflammatoryNot specified

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